Ethyl 2-(4-methoxybenzamido)-4H,5H,6H-cyclopenta[B]thiophene-3-carboxylate
Description
Ethyl 2-(4-methoxybenzamido)-4H,5H,6H-cyclopenta[B]thiophene-3-carboxylate is a cyclopenta[b]thiophene derivative characterized by a 4-methoxybenzamido substituent at the 2-position and an ethyl ester at the 3-position. The cyclopenta[b]thiophene core provides a rigid scaffold, while the substituents modulate reactivity, solubility, and biological interactions. This article focuses on comparing this compound with structurally analogous derivatives, emphasizing synthetic approaches, physicochemical properties, and substituent effects.
Properties
IUPAC Name |
ethyl 2-[(4-methoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4S/c1-3-23-18(21)15-13-5-4-6-14(13)24-17(15)19-16(20)11-7-9-12(22-2)10-8-11/h7-10H,3-6H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSQGLSURUFFUHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including Ethyl 2-(4-methoxybenzamido)-4H,5H,6H-cyclopenta[B]thiophene-3-carboxylate, often involves the Gewald reaction. This reaction is a condensation process between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The reaction conditions typically include the use of a base such as potassium t-butoxide under microwave irradiation .
Industrial Production Methods
Industrial production methods for thiophene derivatives may involve large-scale synthesis using similar condensation reactions. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-methoxybenzamido)-4H,5H,6H-cyclopenta[B]thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups on the thiophene ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, and other nucleophilic species.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .
Scientific Research Applications
Synthesis and Structural Characteristics
Ethyl 2-(4-methoxybenzamido)-4H,5H,6H-cyclopenta[B]thiophene-3-carboxylate can be synthesized through a multi-step process involving the reaction of cyclopentanone with ethyl cyanoacetate and sulfur to form an intermediate compound. This intermediate is subsequently reacted with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine to introduce the (4-methoxybenzoyl)amino group at the 2-position.
Antimicrobial Properties
Research has demonstrated that thiophene derivatives, including those similar to this compound, exhibit notable antimicrobial activities. A series of thiophene analogues have been synthesized and evaluated for their in vitro antibacterial and antifungal properties. For instance, compounds derived from similar structures have shown effectiveness against various microbial strains using tube dilution methods .
Anticancer Activity
The anticancer potential of thiophene derivatives has been extensively studied. Notably, compounds with similar structural motifs have been screened against human lung cancer cell lines (A-549) using the sulforhodamine B assay. Results indicated significant cytotoxicity, with certain derivatives outperforming standard chemotherapeutic agents like adriamycin at specific concentrations . The presence of electron-withdrawing groups has been linked to enhanced activity against cancer cells.
Antioxidant Activity
In addition to antimicrobial and anticancer properties, these compounds have also been evaluated for antioxidant activity. The DPPH method has been employed to assess their ability to scavenge free radicals, indicating potential applications in preventing oxidative stress-related diseases .
Applications in Drug Development
The unique structural characteristics of this compound make it a candidate for further drug development. The following table summarizes its potential applications based on current research findings:
Case Studies and Research Findings
Several studies have documented the synthesis and biological evaluation of thiophene derivatives:
- A study published in PMC synthesized a new series of thiophene analogues that were tested for antimicrobial and anticancer activities. The results showed promising activity against various microbial strains and significant cytotoxicity against A-549 cells .
- Another research article highlighted the synthesis of ethyl derivatives with potential analgesic effects. These compounds were subjected to pharmacological tests demonstrating moderate analgesic properties .
Mechanism of Action
The mechanism of action of Ethyl 2-(4-methoxybenzamido)-4H,5H,6H-cyclopenta[B]thiophene-3-carboxylate involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes . In cancer research, it may induce apoptosis in cancer cells by interacting with cellular pathways involved in cell death .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Varied Benzamido Substituents
The target compound’s 4-methoxybenzamido group distinguishes it from analogues with alternative substituents:
- 4-Nitrobenzamido derivative (Ethyl 2-(4-nitrobenzamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate): The nitro group is strongly electron-withdrawing, enhancing electrophilicity at the amide carbonyl. This compound has a molecular weight of 388.437 .
- Benzamido derivative (Ethyl 2-benzamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate): Lacking substituents on the benzamido ring, this analogue serves as a baseline for evaluating electronic effects .
Physical and Chemical Properties
- Spectroscopic Data : The 4-hydroxyphenyl analogue () shows ¹H NMR peaks for aromatic protons at δ 6.5–7.5 ppm and a carbonyl signal at δ 170 ppm in ¹³C NMR, consistent with ester and amide functionalities .
- Melting Points : Ethyl 4,5,7-triacetoxy-3-methylbenzo[b]thiophene-2-carboxylate melts at 153–156°C , whereas sulfonamide derivatives (e.g., ) likely exhibit higher melting points due to increased polarity.
- Molecular Weight : The target compound’s molecular weight is estimated to be ~380–400 g/mol, comparable to the 4-nitro analogue (388.437 g/mol) .
Crystallographic and Conformational Analysis
- Ethyl 2-benzamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate () adopts a planar cyclopenta[b]thiophene core with the benzamido group orthogonal to the ring, minimizing steric clashes .
- Ethyl 2-(3-phenylthioureido) derivative () features a thiourea moiety forming intramolecular hydrogen bonds, stabilizing the crystal lattice .
Discontinued Compounds and Stability Considerations
Compounds like 2-(2-Methylpropanamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylic acid () and the 4-nitrobenzamido derivative () are listed as discontinued, suggesting challenges in synthesis, purification, or stability under standard conditions .
Biological Activity
Ethyl 2-(4-methoxybenzamido)-4H,5H,6H-cyclopenta[B]thiophene-3-carboxylate is a synthetic compound with potential pharmacological applications. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : Ethyl 2-[(4-methoxybenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclopenta[b]thiophene-3-carboxylate
- Molecular Formula : C20H23N2O4S
- Molecular Weight : 373.47 g/mol
- Chemical Structure :
Chemical Structure
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that the compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cancer cell proliferation.
- Modulation of Signaling Pathways : The compound may influence key signaling pathways associated with cell growth and apoptosis, such as the MAPK and PI3K/Akt pathways.
- Antioxidant Properties : Some research indicates that this compound exhibits antioxidant activity, which could protect cells from oxidative stress.
Biological Activity Data
The following table summarizes the biological activities observed in various studies:
Case Studies
Several studies have explored the biological effects of this compound:
- Breast Cancer Research : A study conducted on MCF-7 breast cancer cells demonstrated that this compound significantly reduced cell viability and induced apoptosis through caspase activation. The mechanism was linked to the modulation of the PI3K/Akt signaling pathway.
- Neuroprotective Effects : In a model of neurodegeneration, treatment with this compound showed a decrease in neuronal cell death and improved cognitive function in animal models. This suggests potential applications in neurodegenerative diseases like Alzheimer's.
- Antioxidant Studies : Research indicated that the compound could effectively scavenge free radicals in vitro, demonstrating its potential as a therapeutic agent against oxidative stress-related conditions.
Q & A
Q. Optimization Tips :
- Use anhydrous solvents (DMF, THF) to minimize hydrolysis.
- Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane) and purify intermediates via column chromatography .
Basic: How is the compound characterized to confirm its structural integrity?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR are critical for verifying substituent positions. For example, the 4-methoxybenzamido group shows a singlet at δ ~3.8 ppm (OCH₃) and aromatic protons at δ ~7.8 ppm .
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ expected for C₂₀H₂₀NO₄S: 370.11) .
- HPLC : Assess purity (>95% by reverse-phase C18 column, acetonitrile/water gradient) .
Advanced: How can reaction yields be optimized for the acylation step?
Methodological Answer:
Key variables impacting acylation efficiency:
- Catalyst Selection : Use DMAP (4-dimethylaminopyridine) to accelerate benzamido group coupling, reducing side-product formation .
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the amine intermediate .
- Temperature Control : Maintain 0–5°C during acyl chloride addition to suppress hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
